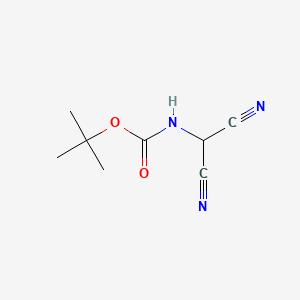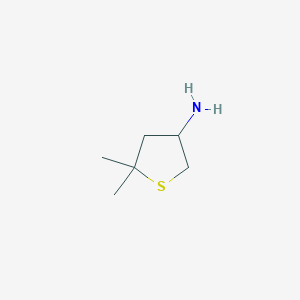
5,5-Dimethylthiolan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethylthiolan-3-amine is an organic compound with the molecular formula C5H11NS It is a member of the amine family, characterized by the presence of an amino group (-NH2) attached to a thiolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethylthiolan-3-amine typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable precursor, such as 2,2-dimethyl-1,3-propanedithiol, under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions. For example, the thiolane ring can be reacted with ammonia or an amine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using a suitable catalyst, the precursor compounds can be hydrogenated to form the desired amine.
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing production time.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethylthiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.
Nucleophiles: Ammonia (NH3) or primary amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted amines.
Aplicaciones Científicas De Investigación
5,5-Dimethylthiolan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethylthiolan-3-amine involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity and signaling pathways.
Redox Reactions: The compound can participate in redox reactions, affecting cellular oxidative states.
Comparación Con Compuestos Similares
Similar Compounds
5-Methylthiolan-3-amine: Similar structure but with one less methyl group.
5,5-Dimethylthiolan-2-amine: Similar structure but with the amino group at a different position.
Thiolan-3-amine: Lacks the methyl groups present in 5,5-Dimethylthiolan-3-amine.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C6H13NS |
|---|---|
Peso molecular |
131.24 g/mol |
Nombre IUPAC |
5,5-dimethylthiolan-3-amine |
InChI |
InChI=1S/C6H13NS/c1-6(2)3-5(7)4-8-6/h5H,3-4,7H2,1-2H3 |
Clave InChI |
QNYDGBPGJHCPDX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CS1)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


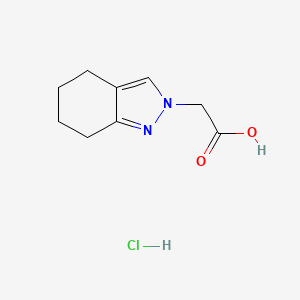
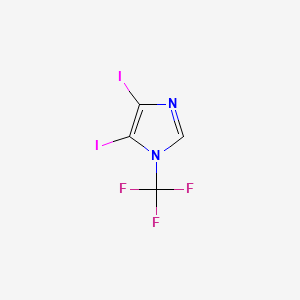
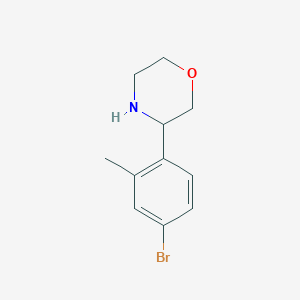
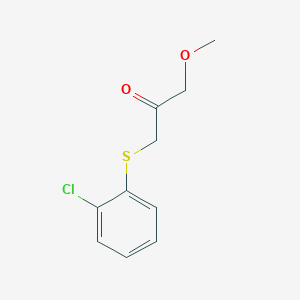
![2-(2,6-dioxopiperidin-3-yl)-5-[4-(piperidin-4-yl)piperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B13495881.png)

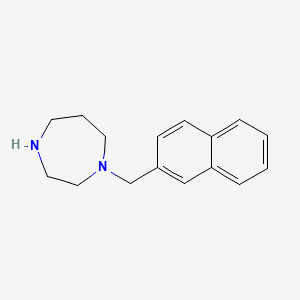
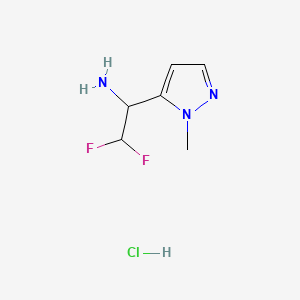
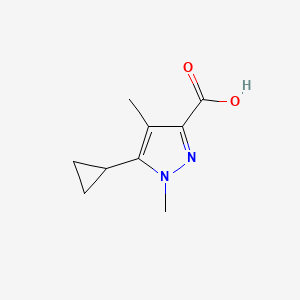
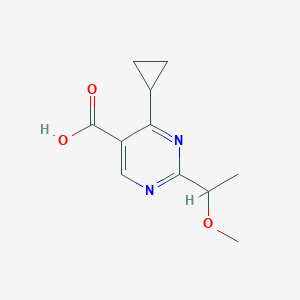
![rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine](/img/structure/B13495941.png)
